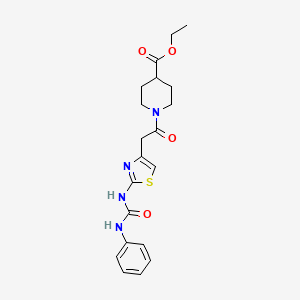

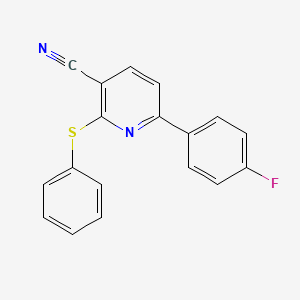

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The presence of this particular group might also enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria . Thus, the ethylamines seem to exhibit promising trypanocidal properties, although further optimization will be necessary to reduce their cytotoxicity and to develop a more drug-like profile .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Mycobacterium Tuberculosis GyrB Inhibitors

A study by Jeankumar et al. (2013) focused on the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis GyrB ATPase. One compound from the study showed promising activity against all tests, including Mycobacterium smegmatis (MS) GyrB ATPase assay and Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, highlighting its potential as an antituberculosis agent without cytotoxicity at effective concentrations Jeankumar et al., European Journal of Medicinal Chemistry, 2013.

Antibacterial and Antifungal Activities

Shafi et al. (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives, including compounds structurally similar to the one . These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents Shafi et al., Asian Journal of Organic & Medicinal Chemistry, 2021.

Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Several compounds synthesized in this study showed strong anticancer activities relative to doxorubicin, a commonly used chemotherapeutic agent. This underscores the potential of piperidine derivatives in anticancer drug development Rehman et al., Tropical Journal of Pharmaceutical Research, 2018.

Dual-Action Hypoglycemic Agents

Song et al. (2011) reported on the synthesis and evaluation of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase (GK) activators. One compound, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, emerged as a potent dual-acting hypoglycemic agent activating both GK and PPARγ, showing significant efficacy in decreasing glucose levels in mice Song et al., Acta Pharmaceutica Sinica B, 2011.

Wirkmechanismus

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It was also observed that the presence of thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .

Zukünftige Richtungen

Given the promising properties of this compound, future research could focus on optimizing its synthesis, reducing its cytotoxicity, and developing a more drug-like profile . Additionally, more studies could be conducted to explore its potential applications in various fields such as drug development, organic synthesis, and materials science.

Eigenschaften

IUPAC Name |

ethyl 1-[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-2-28-18(26)14-8-10-24(11-9-14)17(25)12-16-13-29-20(22-16)23-19(27)21-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H2,21,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRCGSZUDAFEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)

![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)

![N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2795649.png)

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2795653.png)